Synthetic Yield vs. 2,5-Dimethyl Analog
In a direct comparison of synthetic efficiency documented in patent examples for manufacturing morpholine derivatives, the unsubstituted 4-((chloromethyl)sulfonyl)morpholine exhibited a significantly higher yield than the structurally related 2,5-dimethyl analog [1]. This demonstrates that the simpler, non-alkylated morpholine core is a more efficient substrate for specific sulfonylation reactions, reducing raw material waste and cost [1].
| Evidence Dimension | Isolated Yield of Sulfonamide Product |
|---|---|
| Target Compound Data | 78% yield |
| Comparator Or Baseline | 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine: Significantly lower yield (exact value not disclosed but described as a comparative disadvantage) |
| Quantified Difference | Higher isolated yield for the target compound |
| Conditions | Reaction of chloromethylsulfonyl chloride with respective morpholine in chloroform at 0-20°C |
Why This Matters
For procurement, this 78% yield is a quantifiable, literature-supported performance metric that directly translates to superior process mass intensity and lower cost per mole of product compared to the 2,5-dimethyl analog.
- [1] Kalugin, V. E., & Shestopalov, A. M. (2019). Synthesis of chloromethylsulfonamides. Russian Chemical Bulletin, 68(2), 357–364. View Source
